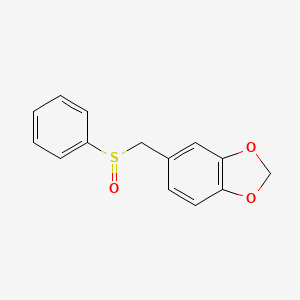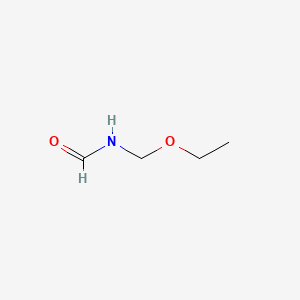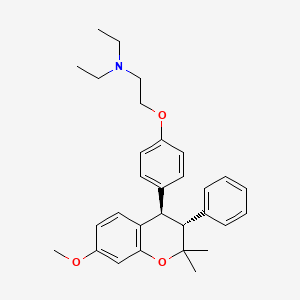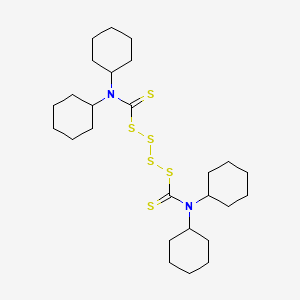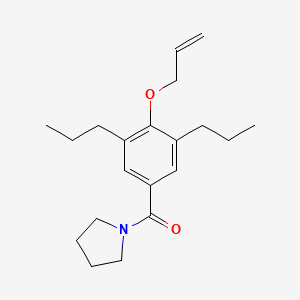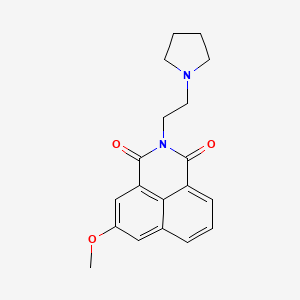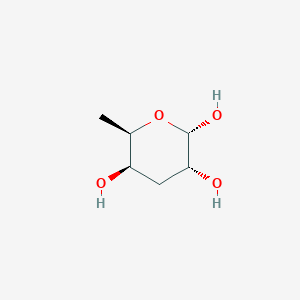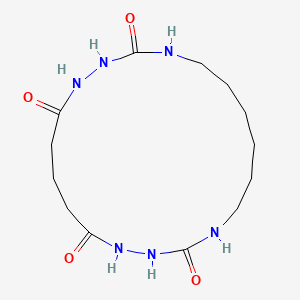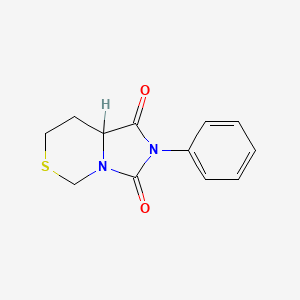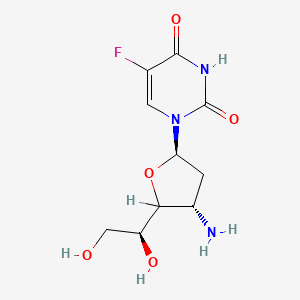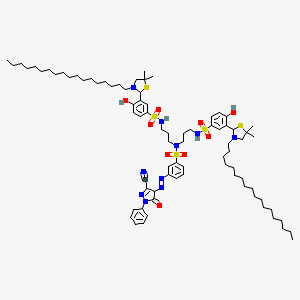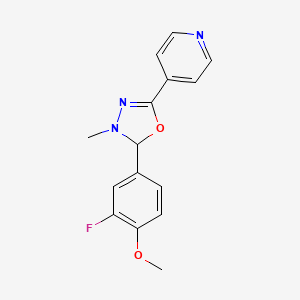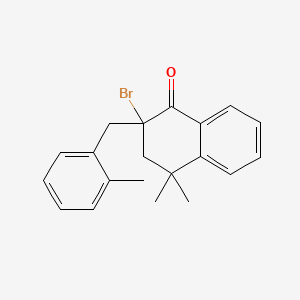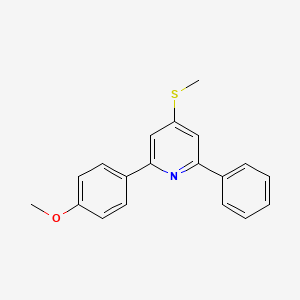
Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-6-phenyl- is a heterocyclic aromatic organic compound It is characterized by a pyridine ring substituted with a methoxyphenyl group at the 2-position, a methylthio group at the 4-position, and a phenyl group at the 6-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-6-phenyl- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-chloro-4-(methylthio)-6-phenylpyridine with 4-methoxyphenylboronic acid in the presence of a palladium catalyst can yield the desired compound. The reaction typically requires a base such as potassium carbonate and is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride or iron powder.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-6-phenyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials with specific properties, such as luminescent materials and sensors.
Mecanismo De Acción
The mechanism of action of Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-6-phenyl- depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the methoxyphenyl, methylthio, and phenyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the biological system and the specific target.
Comparación Con Compuestos Similares
Similar Compounds
Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-5-phenyl-: Similar structure but with a different substitution pattern.
Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-3-phenyl-: Another isomer with a different substitution pattern.
Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-6-(methyl)-: Similar structure with a methyl group instead of a phenyl group.
Uniqueness
Pyridine, 2-(4-methoxyphenyl)-4-(methylthio)-6-phenyl- is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The combination of the methoxyphenyl, methylthio, and phenyl groups provides a distinct set of properties that can be leveraged in various applications.
Propiedades
Número CAS |
81874-68-2 |
|---|---|
Fórmula molecular |
C19H17NOS |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-4-methylsulfanyl-6-phenylpyridine |
InChI |
InChI=1S/C19H17NOS/c1-21-16-10-8-15(9-11-16)19-13-17(22-2)12-18(20-19)14-6-4-3-5-7-14/h3-13H,1-2H3 |
Clave InChI |
CHAUWSCGUXHRCI-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC(=CC(=N2)C3=CC=CC=C3)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


